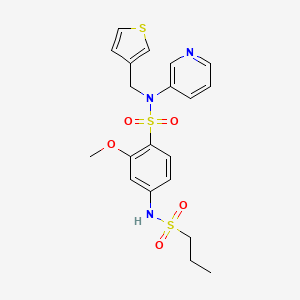![molecular formula C13H14BrN3O B7434100 6-bromo-N-[4-(ethoxymethyl)phenyl]pyrazin-2-amine](/img/structure/B7434100.png)
6-bromo-N-[4-(ethoxymethyl)phenyl]pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-[4-(ethoxymethyl)phenyl]pyrazin-2-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyrazine derivative and is also known as BEMP. BEMP has a molecular weight of 342.28 g/mol and a chemical formula of C15H17BrN2O.
Wirkmechanismus
BEMP exerts its effects by modulating various signaling pathways in the body. It has been found to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cell growth and survival. BEMP also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Furthermore, BEMP has been found to activate the Nrf2/HO-1 signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
BEMP has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). BEMP also reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, BEMP has been found to reduce the levels of lipid peroxidation and increase the levels of glutathione (GSH), which is a potent antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
BEMP has several advantages as a research compound. It is readily available and easy to synthesize, making it a cost-effective option for researchers. BEMP has also been found to have low toxicity and is well-tolerated in animal studies. However, BEMP has certain limitations as a research compound. Its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on various signaling pathways. In addition, BEMP has poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BEMP. Further studies are needed to investigate its effects on various cancer cell lines and to determine its efficacy in vivo. In addition, studies are needed to determine the optimal dosage and administration route for BEMP. Furthermore, BEMP has shown potential as a neuroprotective agent, and further studies are needed to investigate its effects on various neurological disorders. Finally, studies are needed to investigate the potential of BEMP as a therapeutic agent for various inflammatory conditions.
Synthesemethoden
The synthesis of BEMP involves the reaction of 2-amino-6-bromo-pyrazine with 4-(ethoxymethyl)benzyl chloride in the presence of a base. The reaction proceeds under mild conditions and yields BEMP as a white solid. The synthesis method is simple and efficient, making BEMP a readily available compound for research purposes.
Wissenschaftliche Forschungsanwendungen
BEMP has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. BEMP has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. In addition, BEMP has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
6-bromo-N-[4-(ethoxymethyl)phenyl]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-2-18-9-10-3-5-11(6-4-10)16-13-8-15-7-12(14)17-13/h3-8H,2,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOHJMCVCQIFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)NC2=CN=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-[4-(ethoxymethyl)phenyl]pyrazin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434031.png)
![2-methyl-4-(trifluoromethyl)-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434033.png)
![rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine](/img/structure/B7434051.png)
![[1-[4-(3-Carbamoylpiperidin-1-yl)benzoyl]piperidin-2-yl]methyl piperidine-1-carboxylate](/img/structure/B7434052.png)
![methyl N-[[4-[(6-carbamoylpyrimidin-4-yl)amino]phenyl]methyl]-N-methylcarbamate](/img/structure/B7434056.png)
![ethyl (1R,3S,4S)-2-[4-iodo-3-(trifluoromethoxy)benzoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B7434062.png)
![N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide](/img/structure/B7434067.png)

![3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine](/img/structure/B7434078.png)
![N-[(2R,3R)-1-(1-benzylpyrazole-3-carbonyl)-2-(2-methoxyphenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7434082.png)
![2-[(5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-yl)sulfanyl]-4-methyl-1,3-oxazole](/img/structure/B7434085.png)
![2-(2-bromo-4-fluorophenyl)-N-[2-[(3-bromo-2-methylphenyl)methyl]-3-hydroxypropyl]acetamide](/img/structure/B7434095.png)

